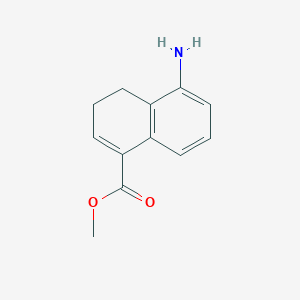
Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate is an organic compound with a complex structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate typically involves multi-step organic reactions. One common method includes the reduction of a nitro-naphthalene derivative followed by esterification. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate undergoes various chemical reactions including:
Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-1-naphthoate
- Methyl 5-amino-2-naphthoate
- Methyl 5-amino-3-naphthoate
Uniqueness
Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Biological Activity
Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate is a compound that has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by various studies and data.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 6-methoxy-1-tetralone with hydrazine derivatives, followed by further functionalization to yield the desired product. The characterization of this compound is accomplished through various spectroscopic techniques such as NMR and mass spectrometry, confirming its molecular structure and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including:
- MCF-7 (human breast adenocarcinoma) : The compound exhibited an IC50 value of approximately 2.36μM, indicating potent activity compared to standard chemotherapeutics like Doxorubicin .
- U373 (human glioblastoma) : Similar cytotoxicity was observed, suggesting a broader spectrum of activity against different cancer types .
Anti-inflammatory Activity
This compound has been shown to modulate inflammatory pathways effectively. It interacts with FPRL-1 receptors, which play a crucial role in resolving inflammation by inhibiting neutrophil migration and promoting monocyte clearance of apoptotic cells. This mechanism suggests its potential use in treating inflammatory diseases .
Antioxidant Properties
The compound also exhibits significant antioxidant activity. In various assays measuring radical scavenging capabilities (e.g., DPPH and ABTS tests), it demonstrated a strong ability to neutralize free radicals, contributing to its potential protective effects against oxidative stress-related diseases .
Case Studies
A notable study evaluated the cytotoxic effects of this compound alongside other dihydronaphthalene derivatives. The results indicated that this compound outperformed several analogs in terms of safety and efficacy against cancer cell lines while maintaining a favorable profile against normal cells .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h3-4,6-7H,2,5,13H2,1H3 |
InChI Key |
CBXROZUMAQKZMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCCC2=C1C=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















